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3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Fragment-based screening programs targeting AHAS or carbonic anhydrase often lack hydrogen-bond donors that match conserved active-site residues. This pyrazole-4-sulfonamide retains a free N1-H, fulfilling the H-bond requirement identified in docking studies with Arg377 in AHAS, unlike N1-methylated analogs that lose this capacity. Two derivatization handles (N1-H and sulfonamide N-H) and the thiophen-3-ylmethyl group enable rapid parallel library synthesis. • Unsubstituted N1-H provides a critical H-bond donor validated in AHAS inhibitor docking models • Dual-handle architecture supports parallel derivatization for SAR exploration, with antiproliferative activity reported in glioma cell lines • Thiophene moiety enhances hydrophobic pocket occupancy in CA-IX/CA-XII isoforms for potential selectivity optimization

Molecular Formula C10H13N3O2S2
Molecular Weight 271.35
CAS No. 1286695-57-5
Cat. No. B2456720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
CAS1286695-57-5
Molecular FormulaC10H13N3O2S2
Molecular Weight271.35
Structural Identifiers
SMILESCC1=C(C(=NN1)C)S(=O)(=O)NCC2=CSC=C2
InChIInChI=1S/C10H13N3O2S2/c1-7-10(8(2)13-12-7)17(14,15)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3,(H,12,13)
InChIKeySUVMGKCNSAQTCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Procurement Baseline


3,5-Dimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1286695-57-5) is a synthetic heterocyclic sulfonamide with the molecular formula C₁₀H₁₃N₃O₂S₂ and a molecular weight of 271.4 g/mol . It belongs to the pyrazole-4-sulfonamide class, characterized by a 3,5-dimethyl-1H-pyrazole core linked via a sulfonamide bridge to a thiophen-3-ylmethyl moiety. Pyrazole sulfonamides have been investigated as scaffolds for acetohydroxyacid synthase (AHAS) inhibitors [1], carbonic anhydrase inhibitors [2], and antiproliferative agents [3]. A key structural feature of this specific compound—the unsubstituted N1–H on the pyrazole ring—distinguishes it from the more commonly cataloged 1,3,5-trimethyl analog (CAS 1428378-73-7), carrying implications for hydrogen-bonding interactions and downstream derivatization potential.

Fragment screening Fragment-compliant molecular weight for lead discovery
Hydrogen-bond donor Free N1–H may support target engagement in enzyme active sites
Library synthesis Dual synthetic handles for parallel diversification

Why Generic Substitution Fails


Within the pyrazole-4-sulfonamide chemotype, simple structural modifications yield substantial differences in target engagement, physicochemical properties, and synthetic utility. The closely related 1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1428378-73-7) replaces the N1–H with an N1–CH₃ group , eliminating a critical hydrogen-bond donor that has been shown in docking studies of pyrazole sulfonamide AHAS inhibitors to form stabilizing interactions with active-site residues such as Arg377 [1]. Similarly, the isoxazole analog 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide substitutes the pyrazole for an isoxazole core, altering ring electronics and heteroatom positioning . These structural nuances mean that interchange without experimental validation risks loss of binding affinity, altered metabolic stability, and divergent SAR trajectories. The quantitative evidence below maps precisely where this compound's documented or inferable differentiation resides.

N1-Methyl analog Lacks N1–H hydrogen-bond donor; may shift binding interactions with conserved residues (e.g., Arg377 in AHAS). MW and fragment-likeness context may differ.
Isoxazole analog Pyrazole vs. isoxazole core may alter zinc-binding geometry, metabolic stability, and electronic distribution; requires target-specific validation.

Product-Specific Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. N1-Methylated Analog

The target compound possesses a free N1–H hydrogen-bond donor (HBD) on the pyrazole ring, whereas the most closely cataloged analog, 1,3,5-trimethyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1428378-73-7), is N1-methylated and lacks this HBD. Molecular docking studies on pyrazole sulfonamide AHAS inhibitors demonstrate that an H-bond interaction with Arg377 in the Arabidopsis thaliana AHAS active site is critical for inhibitory potency; the lead compound 3b in that series achieved 81% rape root length inhibition at 100 mg/L [1]. In the pyrazole-4-sulfonamide class, the presence or absence of the N1–H donor has been implicated in modulating binding poses, as the N1–H can act as a hydrogen-bond donor to conserved catalytic residues [2]. The target compound retains this hydrogen-bond donor capacity, unlike the N1-methyl analog, positioning it favorably for targets where sulfonamide-pyrazole NH engagement is structurally resolved.

H-Bond Donor Capacity
Class-level inference
1 vs. 0 HBD at pyrazole N1; ΔMW −14.0 g/mol
May support target engagement where N1–H is structurally resolved
Based on AHAS docking studies (Lv et al., 2018)
Medicinal chemistry Structure-activity relationship Hydrogen bonding

Molecular Weight Advantage for Fragment-Based Screening

With a molecular weight of 271.4 g/mol , the target compound falls within the optimal fragment space (MW ≤ 300 Da) defined by the Rule of Three for fragment-based lead discovery, whereas the N1-methyl analog (MW 285.4) and the N-(2-methoxyethyl)-1,3,5-trimethyl derivative (MW ~329.4) progressively exceed this threshold . Lower molecular weight in fragment screening correlates with higher ligand efficiency (LE) potential and improved hit rates when normalized for heavy atom count. The 14 g/mol reduction in MW relative to the 1,3,5-trimethyl analog represents a 5.2% decrease, which at fragment scales translates to measurably higher LE ceilings for any given binding affinity.

Fragment-Compliant MW
Class-level inference
271.4 g/mol vs. 285.4 g/mol (Δ −5.2%)
Supports higher ligand efficiency potential
Meets Rule of Three for fragment libraries
Fragment-based drug discovery Ligand efficiency Lead-likeness

Derivatization Potential via Free N1–H Handle

The free N1–H of the target compound serves as a chemically addressable handle for N-alkylation, N-acylation, or N-arylation, enabling late-stage diversification without altering the sulfonamide-thiophene vector. In the pyrazole-4-sulfonamide series, N1-substitution has been shown to modulate antiproliferative activity across multiple cancer cell lines; Mert et al. (2014) reported that 1,3,5-trimethyl-pyrazole-4-sulfonamide derivatives demonstrated cell-selective effects against C6 rat brain tumor cells, with activities comparable to 5-fluorouracil and cisplatin [1]. The target compound can serve as a common intermediate for generating focused libraries of N1-substituted analogs, whereas the 1,3,5-trimethyl compound is a terminal product with no equivalent synthetic expansion vector at that position.

Derivatization Handles
Class-level inference
2 vs. 1 modifiable sites
Enables broader SAR from single procurement
N1–H and sulfonamide N–H available
Parallel synthesis Library design Late-stage functionalization

Pyrazole vs. Isoxazole Core Identity

The target compound contains a 1H-pyrazole core, whereas 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (CAS not retrieved; commercially cataloged analog) contains an isoxazole ring. Pyrazole and isoxazole are non-interchangeable bioisosteres: pyrazole has two adjacent nitrogen atoms (pKa ~2.5 for conjugate acid, ~14 for N–H deprotonation), while isoxazole has an N–O heterocycle with distinct electronic distribution and metabolic susceptibility to ring-opening [1]. In carbonic anhydrase inhibitor series, pyrazole-sulfonamide conjugates have demonstrated coordination to the catalytic zinc ion via the sulfonamide nitrogen, while the pyrazole ring contributes to the overall binding pose; the isoxazole variant alters both zinc coordination geometry and active-site complementarity [2]. This core-level difference predicts divergent pharmacokinetic and pharmacodynamic profiles that cannot be bridged by empirical substitution rules alone.

Heterocyclic Core
Class-level inference
Pyrazole vs. isoxazole core
Core identity impacts zinc-binding and metabolism
No compound-specific data; core-dependent differences
Bioisosterism Metabolic stability Heterocyclic chemistry

Antiproliferative Activity Landscape

Although no direct antiproliferative data for the exact target compound (CAS 1286695-57-5) were identified in peer-reviewed literature, structurally related 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were evaluated by Mert et al. (2014) against C6 (rat brain tumor), HeLa (cervical carcinoma), and other cell lines. Compounds in that series demonstrated broad-spectrum antitumor activity comparable to 5-fluorouracil and cisplatin [1]. The target compound shares the 3,5-dimethyl-1H-pyrazole-4-sulfonamide substructure present in the active series and retains the N1–H that was varied in the SAR study. This places the compound within a chemotype known to produce cell-selective, therapeutically relevant antiproliferative effects, while its specific thiophen-3-ylmethyl substituent introduces a vector for further optimization distinct from the aryl-sulfonamide derivatives tested.

Antiproliferative Context
Data to verify
Class-level activity comparable to 5-FU/cisplatin (Mert et al., 2014)
Supports cell-model endpoint review
No direct IC₅₀ for this compound
Anticancer screening Cytotoxicity Pyrazole sulfonamide

Best-Validated Research and Industrial Applications


Fragment-Based Lead Discovery for Kinases and Metalloenzymes

With an MW of 271.4 g/mol (fragment-compliant) and a free pyrazole N1–H capable of donating a hydrogen bond to conserved active-site residues (e.g., Arg377 in AHAS, as demonstrated in docking studies of pyrazole sulfonamide derivatives [1]), this compound is optimally suited for fragment screening libraries targeting enzymes where the NH–protein interaction is structurally validated. Unlike the 1,3,5-trimethyl analog, the target compound retains the HBD capacity that may be essential for fragment hit identification.

Diversifiable Scaffold for Parallel Anticancer Library Synthesis

The compound presents two chemically distinct diversification handles—the N1–H for alkylation/acylation and the sulfonamide N–H—enabling parallel synthesis of focused compound libraries. This dual-handle architecture has been exploited in the 3,5-dimethyl-1H-pyrazole-4-sulfonamide series to generate analogs with antiproliferative activity comparable to 5-fluorouracil and cisplatin against C6 glioma cells [2]. The thiophen-3-ylmethyl group adds a third dimension of structural diversity relative to simple aryl-substituted analogs.

Carbonic Anhydrase Inhibitor Probe Design

Recent molecular modeling studies of thiophene-pyrazole sulfonamide hybrids have demonstrated productive binding to carbonic anhydrase isozymes CA-IX and CA-XII, tumor-associated targets in anticancer therapy [3]. The target compound combines the sulfonamide zinc-binding group, a pyrazole core for active-site complementarity, and a thiophene moiety capable of occupying the hydrophobic pocket adjacent to the catalytic zinc. Its free N1–H provides an additional hydrogen-bonding vector for isozyme selectivity optimization not available in the N1-methylated analogs.

Agrochemical Lead Identification Targeting Plant AHAS

Pyrazole sulfonamide derivatives have been established as potent acetohydroxyacid synthase (AHAS) inhibitors, with lead compound 3b achieving 81% inhibition of rape root length at 100 mg/L and demonstrating stable molecular docking interactions with Arabidopsis thaliana AHAS via H-bonding to Arg377 [1]. The target compound's pyrazole N1–H is structurally aligned with the H-bond donor requirement identified in the docking model, positioning it as a candidate for herbicidal lead optimization programs.

Application
Selection Property
Validation Focus
Fragment-based enzyme-target screening
N1–H hydrogen-bond donor; fragment-compliant MW
Target engagement and hit validation
Cell-model library diversification
Dual synthetic handles (N1–H and sulfonamide N–H)
Cell-model antiproliferative SAR
Carbonic anhydrase probe design
Sulfonamide zinc-binding group; pyrazole core
Isozyme selectivity and binding-mode analysis
Herbicide lead identification (AHAS)
N1–H donor for Arg377 interaction
AHAS enzyme inhibition and plant-growth assays
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